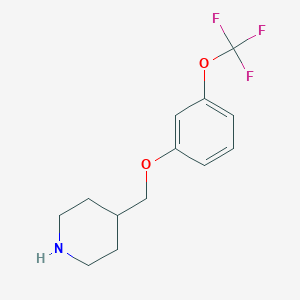
4-((3-(Trifluoromethoxy)phenoxy)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Trifluoromethoxy)phenoxy)methyl)piperidine: is an organic compound with the molecular formula C13H16F3NO2 It is characterized by the presence of a piperidine ring attached to a phenoxy group, which is further substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-((3-(Trifluoromethoxy)phenoxy)methyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(Trifluoromethoxy)phenol and piperidine.
Formation of Intermediate: The 3-(Trifluoromethoxy)phenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form the intermediate 3-(Trifluoromethoxy)phenoxymethyl chloride.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with piperidine under basic conditions to yield the final product, this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
4-((3-(Trifluoromethoxy)phenoxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-((3-(Trifluoromethoxy)phenoxy)methyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-(Trifluoromethoxy)phenoxy)methyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The piperidine ring can act as a pharmacophore, interacting with receptors or enzymes to modulate their activity.
Comparison with Similar Compounds
4-((3-Methoxyphenoxy)methyl)piperidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-((3-Chlorophenoxy)methyl)piperidine: Similar structure but with a chloro group instead of a trifluoromethoxy group.
4-((3-Fluorophenoxy)methyl)piperidine: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness:
The presence of the trifluoromethoxy group in 4-((3-(Trifluoromethoxy)phenoxy)methyl)piperidine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent compared to its analogs.
Properties
IUPAC Name |
4-[[3-(trifluoromethoxy)phenoxy]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-2-11(8-12)18-9-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZABGHUXZEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














